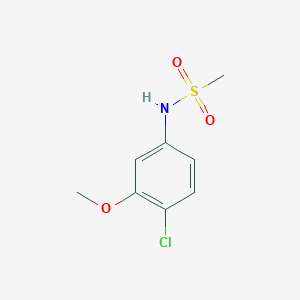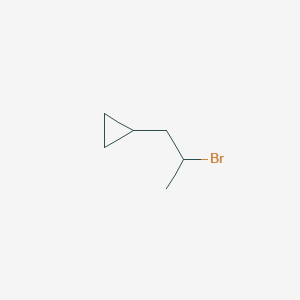
(2-Bromopropyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromopropyl)cyclopropane is an organobromine compound with the chemical formula C6H11Br. It is a member of the haloalkane family and features a cyclopropane ring substituted with a bromopropyl group. This compound is of interest due to its unique structural properties and reactivity, making it valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: (2-Bromopropyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbinol with phosphorus tribromide, which results in the substitution of the hydroxyl group with a bromine atom. Another method involves the treatment of cyclopropylcarbinyl chloride with sodium bromide in the presence of a suitable solvent.
Industrial Production Methods: On an industrial scale, this compound can be produced by the bromination of cyclopropylpropane using bromine in the presence of a radical initiator. This method ensures high yields and purity of the final product.
化学反応の分析
Types of Reactions: (2-Bromopropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or ammonia in polar solvents.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution: Cyclopropylpropyl alcohol, cyclopropylpropyl cyanide, cyclopropylpropylamine.
Elimination: Propene derivatives.
Oxidation: Cyclopropylpropyl alcohol.
Reduction: Cyclopropylpropane.
科学的研究の応用
(2-Bromopropyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of (2-Bromopropyl)cyclopropane involves its interaction with nucleophiles and bases. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The cyclopropane ring, due to its ring strain, is highly reactive and can undergo ring-opening reactions under certain conditions. These properties make it a versatile compound in synthetic chemistry.
類似化合物との比較
Bromocyclopropane: Similar in structure but lacks the propyl group, making it less versatile in certain reactions.
2-Bromopropane: Lacks the cyclopropane ring, resulting in different reactivity and applications.
Cyclopropylmethyl bromide: Similar but with a different substitution pattern, leading to variations in reactivity.
Uniqueness: (2-Bromopropyl)cyclopropane is unique due to the combination of the cyclopropane ring and the bromopropyl group. This combination imparts distinct reactivity patterns, making it a valuable compound for various synthetic applications. Its ability to undergo both substitution and elimination reactions, along with its potential for ring-opening, sets it apart from other similar compounds.
特性
分子式 |
C6H11Br |
|---|---|
分子量 |
163.06 g/mol |
IUPAC名 |
2-bromopropylcyclopropane |
InChI |
InChI=1S/C6H11Br/c1-5(7)4-6-2-3-6/h5-6H,2-4H2,1H3 |
InChIキー |
SZNCNIHVINUCML-UHFFFAOYSA-N |
正規SMILES |
CC(CC1CC1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

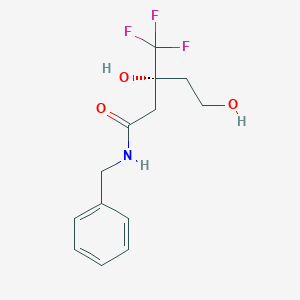
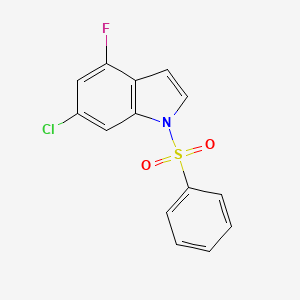
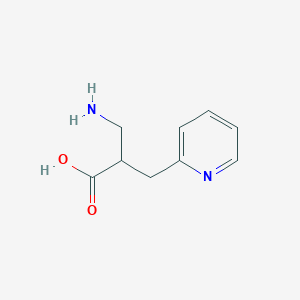
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)

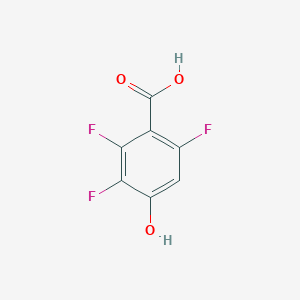
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
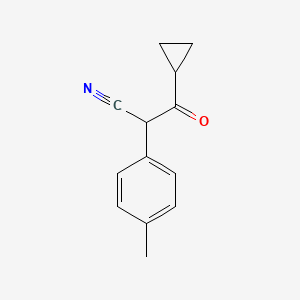
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
